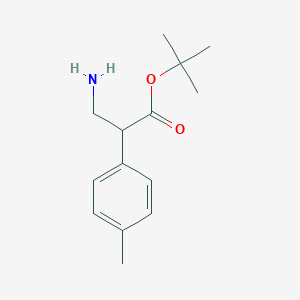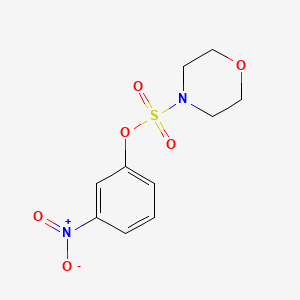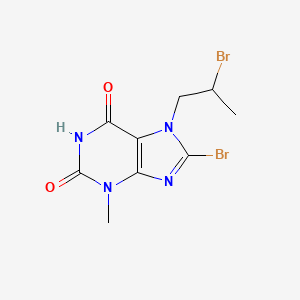
4-(2-((3-Cyano-5-((2-methoxyphenyl)carbamoyl)-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl)thio)acetamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals known for their heterocyclic structures and potential in various applications due to their complex molecular arrangements and functional groups. These types of compounds are typically synthesized for their unique chemical properties, which can be tailored for specific uses in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, starting with the formation of core heterocyclic frameworks followed by functionalization steps. For example, the synthesis of benzo[b]thiophene derivatives involves decarboxylation and esterification processes starting from carboxylic acids with specific substituents (Campaigne & Abe, 1975). Similarly, the Stobbe condensation technique is used to cyclize certain carboxylic acids into benzothiophen derivatives (Abdel‐Wahhab & El-Rayyes, 1971).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray crystallography, provides insights into the arrangement of atoms within a molecule and its electronic structure. Such analyses have been conducted on similar dihydropyridine derivatives, revealing their conformations and how substituents influence overall molecular geometry (Dyachenko & Chernega, 2006).
Chemical Reactions and Properties
Compounds in this category often undergo a variety of chemical reactions, including alkylation, acylation, and condensation, to introduce or modify functional groups. Their reactivity is heavily influenced by the electronic nature of the substituents and the heterocyclic core. For instance, the electrochemical behavior of certain dihydropyridines in protic media demonstrates how substituents affect their reactivity and the types of products formed (David et al., 1995).
科学的研究の応用
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of dihydropyridin-2-ones, demonstrating its importance in creating complex chemical structures. This process involves condensation reactions and has been studied for its stereochemistry and molecular configurations (Krauze et al., 1984).
Chemical Reactions and Derivatives
- It plays a role in the formation of various chemical derivatives, such as ethoxycarbonyl-1,4- and -1,2-dihydropyridinecarboxylic acid amides, highlighting its versatility in organic synthesis (Zandersons et al., 1991).
Formation of Substituted Pyridinethiones
- The compound is used in generating substituted pyridinethiones, a process that involves intricate condensation mechanisms and has potential implications in various chemical syntheses (Dyachenko et al., 1997).
Application in Electrochemical Studies
- It has been studied for its electrochemical behavior in hydroalcoholic media, which is crucial for understanding its properties in different chemical environments (David et al., 1995).
Role in Synthesis of Complex Organic Compounds
- This compound contributes to the synthesis of complex organic compounds, such as 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, demonstrating its utility in advanced organic chemistry (Talupur et al., 2021).
作用機序
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets to exert their therapeutic effects .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their diverse therapeutic properties .
Result of Action
Thiophene derivatives have been reported to have a wide range of therapeutic effects, suggesting that they may have diverse molecular and cellular impacts .
特性
IUPAC Name |
4-[[2-[[3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-thiophen-2-yl-1,4-dihydropyridin-2-yl]sulfanyl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O5S2/c1-16-24(26(34)32-20-6-3-4-7-21(20)37-2)25(22-8-5-13-38-22)19(14-29)27(30-16)39-15-23(33)31-18-11-9-17(10-12-18)28(35)36/h3-13,25,30H,15H2,1-2H3,(H,31,33)(H,32,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXFVENWHKJJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)C(=O)O)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

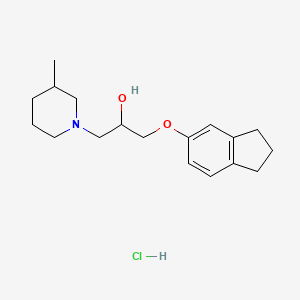
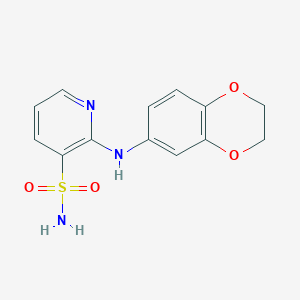
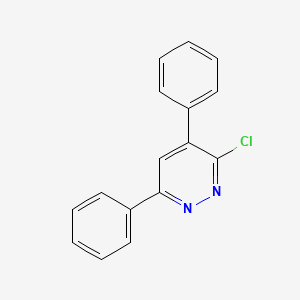
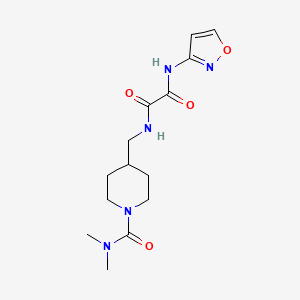
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2480895.png)
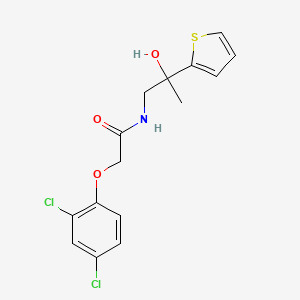

![5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2480899.png)
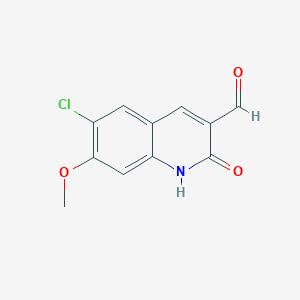
![2-((1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2480903.png)
